molecular formula C14H16N2O2.HCl B1139517 Imiloxan hydrochloride CAS No. 81167-22-8

Imiloxan hydrochloride

Cat. No.: B1139517
CAS No.: 81167-22-8
M. Wt: 280.75
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of imiloxan hydrochloride involves several key steps. The imidazole portion of imiloxan is prepared by reacting an imidate with the diethyl acetal of aminoacetaldehyde . This is followed by N-alkylation of the imidazole with ethyl iodide to yield imiloxan . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Imiloxan hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDJPJNFVJXEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CC2COC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017546
Record name Imiloxan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86710-23-8, 81167-22-8
Record name Imiloxan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086710238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imiloxan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMILOXAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72FO6ZLZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the primary mechanism of action of Imiloxan Hydrochloride, and how does it impact downstream signaling?

A: this compound functions as an alpha 2-adrenoceptor antagonist [, ]. By binding to these receptors, it blocks the actions of neurotransmitters like norepinephrine, inhibiting their usual effects. This antagonism influences downstream signaling pathways associated with pain perception, among other physiological processes. For instance, research indicates that this compound's blockade of spinal α2a-adrenoceptors contributes to its analgesic effects in inflammatory pain models [].

Q2: Can you describe the metabolic fate of this compound in humans?

A: Following oral administration, this compound is rapidly metabolized, primarily via oxidation reactions occurring on both the benzodioxane and imidazoyl rings []. These initial steps are followed by conjugation with glucuronic acid and sulfate groups. Notably, approximately 37-41% of the administered dose is excreted in the urine as three major metabolites: ±2-(1-ethyl-2-imidazoyl)methyl-1,4-benzodioxane-6/7-sulphonic acid, [±2-(1-ethyl-2-imidazoyl)methyl-1,4-benzodioxane- 6/7-ylium D-glucopyranoside]uronate, and a glucuronide conjugate of ±2-(1-ethyl-2-imidazoyl-4/5-hydroxy)methyl-1,4-benzodioxane [].

Q3: How does the administration of this compound influence inflammatory pain, and what is the underlying mechanism?

A: Studies using a rat model of inflammatory pain demonstrated that this compound effectively inhibited hyperalgesia []. This analgesic effect was specifically linked to its antagonism of spinal α2a-adrenoceptors and 5-HT1A receptors. The study suggests that this compound's interaction with these receptors modulates neuronal signaling pathways in the spinal cord, ultimately reducing pain perception [].

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